1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18824966
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O |
|---|---|
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | 1-[2-(cyclohexen-1-yl)phenyl]ethanol |
| Standard InChI | InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h5-7,9-11,15H,2-4,8H2,1H3 |
| Standard InChI Key | YGNGSGRMAONHFF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1C2=CCCCC2)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol (IUPAC name: 1-[2-(cyclohexen-1-yl)phenyl]ethanol) features a biphenyl system in which one phenyl ring is partially hydrogenated to a tetrahydro configuration, while the other retains aromaticity. The ethan-1-ol group is attached to the aromatic ring, introducing stereochemical complexity and polar functionality. The molecular formula is C₁₄H₁₈O, with a molar mass of 202.29 g/mol.
Key structural features include:
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A tetrahydro-biphenyl moiety contributing to conformational flexibility.
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A secondary alcohol group enabling hydrogen bonding and nucleophilic reactivity.
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A chiral center at the ethanol-bearing carbon, suggesting potential enantioselective applications.
The canonical SMILES representation (CC(C1=CC=CC=C1C2=CCCCC2)O) and InChIKey (YGNGSGRMAONHFF-UHFFFAOYSA-N) provide precise identifiers for computational and experimental studies.
Synthesis Methods and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via catalytic hydrogenation of biphenyl precursors. For example, hydrogenation of 2-vinylbiphenyl derivatives using palladium on carbon (Pd/C) under H₂ atmosphere (40–60 psi, 80–100°C) yields the tetrahydro-biphenyl framework. Subsequent oxidation or functionalization introduces the alcohol group. Alternative routes include:
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Electrochemical bromofunctionalization: A method adapted from similar biphenyl systems involves bromohydroxylation of styrene derivatives in flow reactors, achieving regioselective addition of bromine and hydroxyl groups .
Industrial Manufacturing
Scalable production employs continuous flow reactors to optimize parameters such as temperature, pressure, and catalyst loading. For instance, VulcanChem’s industrial process utilizes:
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Residence time: 30–60 minutes.
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Catalyst concentration: 5–10% Pd/C.
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Yield: ~75–85% under optimized conditions.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80–100°C | 90–110°C |
| Pressure | 40–60 psi H₂ | 50–70 psi H₂ |
| Catalyst Loading | 5% Pd/C | 10% Pd/C |
| Typical Yield | 70–80% | 75–85% |
Chemical Reactivity and Applications
Functional Group Transformations
The alcohol group undergoes characteristic reactions:
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Esterification: Reaction with acetyl chloride yields the corresponding acetate, enhancing lipophilicity for pharmaceutical applications.
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Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) forms a ketone derivative, altering electronic properties.
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Nucleophilic substitution: The hydroxyl group can be replaced with halides using PBr₃ or SOCl₂, enabling downstream coupling reactions .
Applications in Organic Synthesis
The compound serves as a versatile intermediate in:
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Ligand design: Its biphenyl system coordinates transition metals, as seen in copper(II) complexes for catalytic applications .
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Pharmaceutical precursors: Analogous structures are precursors to neuroprotective agents, though direct evidence for this compound remains under investigation.
Comparative Analysis with Structural Analogs
Functional Group Variations
Analogous compounds highlight the impact of substituents on reactivity and bioactivity:
| Compound Name | Key Structural Difference | Observed Property Change |
|---|---|---|
| 2-(2',3',4',5'-Tetrahydro-biphenyl)propan-2-ol | Longer alkyl chain | Reduced water solubility |
| 4-(Tetrahydro-biphenyl)hexan-3-one | Ketone instead of alcohol | Enhanced electrophilicity |
Reactivity Trends
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Electron-rich analogs undergo faster electrophilic substitution.
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Bulky substituents hinder catalytic hydrogenation, reducing yields.
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